molecular formula C20H26N4O4 B1666927 Bevenopran CAS No. 676500-67-7

Bevenopran

Katalognummer: B1666927
CAS-Nummer: 676500-67-7
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: ZGCYVRNZWGUXNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bevenopran is an aromatic ether.
This compound has been used in trials studying the treatment of Renal Impairment and Opioid-Induced Constipation.

Biologische Aktivität

Bevenopran, also known as CB-5945, is a novel compound developed primarily for the treatment of opioid-induced constipation (OIC). It is classified as a peripherally acting mu-opioid receptor antagonist (PAMORA) , designed to alleviate the constipation effects associated with opioid use without affecting analgesia. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical trial outcomes, and potential mechanisms of action.

This compound acts by selectively antagonizing the mu-opioid receptors in the gastrointestinal tract. This selectivity is crucial as it allows for the mitigation of opioid-induced constipation while preserving the central analgesic effects of opioids. The compound's design aims to minimize central nervous system penetration, thereby reducing the likelihood of adverse effects commonly associated with traditional opioid antagonists.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. A notable phase 1 study assessed the pharmacokinetics of a single oral dose in patients with varying degrees of renal impairment compared to healthy subjects. The results indicated that renal function significantly affects the pharmacokinetics of this compound, necessitating careful consideration when prescribing to patients with renal issues .

Clinical Trials and Efficacy

This compound has undergone several clinical trials to evaluate its efficacy and safety in treating OIC. Key findings from these trials include:

  • Phase 3 Trials : Two pivotal phase 3 trials were conducted but were terminated prematurely due to insufficient efficacy data. The trials aimed to assess bowel movement frequency and overall patient-reported outcomes related to constipation .
  • Efficacy Assessment : In a study comparing this compound to placebo, patients reported changes in spontaneous bowel movements (SBMs). However, the results did not demonstrate significant improvements over placebo, leading to the discontinuation of further development for this indication .

Summary of Clinical Findings

Study TypePopulationInterventionOutcome MeasuresResults
Phase 3 TrialNon-cancer pain patients with OICThis compound vs. PlaceboSBM frequency, time to first BMNo significant difference observed
Phase 1 StudyPatients with renal impairmentSingle oral dose of this compoundPharmacokinetics and safetyRenal function affected pharmacokinetics

Adverse Effects

Common adverse effects reported during trials included nausea and diarrhea, which are typical for compounds affecting gastrointestinal motility. The incidence rates were comparable to those seen with other PAMORAs like methylnaltrexone and naloxegol .

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Efficacy

Bevenopran underwent several clinical trials aimed at evaluating its efficacy in treating opioid-induced constipation:

Trial PhaseStudy FocusResultsReference
Phase IIIEfficacy in opioid-induced constipationTrials were terminated early due to difficulties with enrollment and safety concerns
Phase IIComparison with placeboShowed promise but ultimately did not progress due to various factors

Despite its discontinuation in late-stage trials, this compound's unique properties continue to attract interest for further academic research beyond its initial intended use.

Potential Applications Beyond Opioid-Induced Constipation

Research is ongoing to explore other potential applications of this compound:

  • Neuroprotective effects : Studies are investigating its ability to protect nerve cells from damage due to ischemia and oxidative stress.
  • Cognitive enhancement : Its influence on synaptic plasticity may open avenues for research into cognitive disorders.

Case Studies

  • Opioid-Induced Constipation Management :
    • In a controlled study involving non-cancer pain patients, this compound was assessed against standard treatments for opioid-induced constipation. Although it showed initial promise, the trial faced challenges leading to early termination .
  • Neuroprotective Properties :
    • A study highlighted this compound's potential in protecting against excitotoxicity caused by excessive glutamate stimulation, indicating possible applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name

5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCYVRNZWGUXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217963
Record name Bevenopran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676500-67-7
Record name 5-[2-Methoxy-4-[[[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino]methyl]phenoxy]-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676500-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevenopran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676500677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevenopran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bevenopran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEVENOPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC58Q2EHPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Place 5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide (Example 719, Part A) (0.200 g, 0.732 mmol), 2-(tetrahydropyran-4-yl)ethylamine (0.0993 g, 0.769 mmol) and 3 {acute over (Å)} molecular sieves in a vial. Add methanol (3.6 mL), cap and stir overnight. Add NaBH4 (ca. 3-5 eq in two portions) and stir until the gasses stop evolving. Load the reaction mixture directly onto a 25 g ISCO® pre-load column. Dry the column in a vacuum oven at room temperature. Purify by eluting through a 40 g ISCO® column 5% to 20% (2.0 M NH3 in methanol) in ethyl acetate. Concentrate the fractions containing the product. Take the solid up in ethyl acetate (50 mL) and wash with 1.0 N NaOH to give the title compound (0.168 g, 59.4%): TOF MS ES+ 387.2031 (M+H)+, HRMS calcd for C20H27N4O4 387.2032 (M+H)+, found 387.2031, time 0.52 min; HPLC [Waters XTerra™ C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 23 min], tR=8.7 min, 100% purity.
Name
5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.0993 g
Type
reactant
Reaction Step Two
[Compound]
Name
( Å )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.6 mL
Type
solvent
Reaction Step Five
Yield
59.4%

Synthesis routes and methods II

Procedure details

Place 5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide (Example 719, Part A) (0.200 g, 0.732 mmol), 2-(tetrahydropyran-4-yl)ethylamine (0.0993 g, 0.769 mmol) and 3 Å molecular sieves in a vial. Add methanol (3.6 mL), cap and stir overnight. Add NaBH4 (ca. 3-5 eq in two portions) and stir until the gasses stop evolving. Load the reaction mixture directly onto a 25 g ISCO® pre-load column. Dry the column in a vacuum oven at room temperature. Purify by eluting through a 40 g ISCO® column 5% to 20% (2.0 M NH3 in methanol) in ethyl acetate. Concentrate the fractions containing the product. Take the solid up in ethyl acetate (50 mL) and wash with 1.0 N NaOH to give the title compound (0.168 g, 59.4%): TOF MS ES+ 387.2031 (M+H)+, HRMS calcd for C20H27N4O4 387.2032 (M+H)+, found 387.2031, time 0.52 min; HPLC [Waters XTerra™ C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 23 min], tR=8.7 min, 100% purity.
Name
5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.0993 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.6 mL
Type
solvent
Reaction Step Four
Yield
59.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bevenopran
Reactant of Route 2
Reactant of Route 2
Bevenopran
Reactant of Route 3
Bevenopran
Reactant of Route 4
Reactant of Route 4
Bevenopran
Reactant of Route 5
Reactant of Route 5
Bevenopran
Reactant of Route 6
Bevenopran

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.